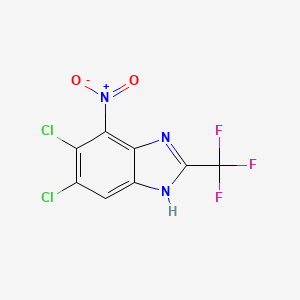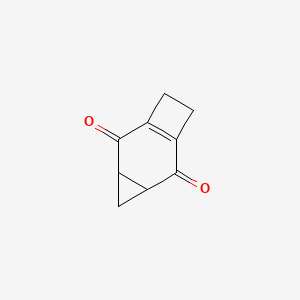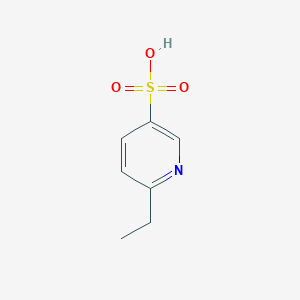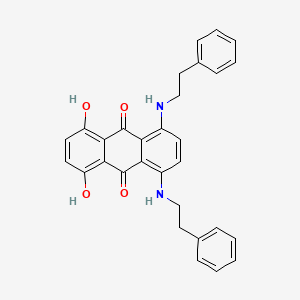
1,4-Dihydroxy-5,8-bis(2-phenylethylamino)anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydroxy-5,8-bis(2-phenylethylamino)anthraquinone is a synthetic organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine and industry
Métodos De Preparación
The synthesis of 1,4-Dihydroxy-5,8-bis(2-phenylethylamino)anthraquinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 1,4-dihydroxyanthraquinone and 2-phenylethylamine.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as toluene or ethanol.
Catalysts and Reagents: Catalysts like iridium or palladium complexes may be used to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
1,4-Dihydroxy-5,8-bis(2-phenylethylamino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives. Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The phenylethylamino groups can undergo substitution reactions, leading to the formation of various derivatives. Reagents like halogens or alkylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4-Dihydroxy-5,8-bis(2-phenylethylamino)anthraquinone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,4-Dihydroxy-5,8-bis(2-phenylethylamino)anthraquinone involves several molecular targets and pathways:
Molecular Targets: The compound targets essential cellular proteins, including kinases, topoisomerases, and telomerases, which are crucial for cancer cell viability.
Pathways: It interferes with DNA replication and repair processes, leading to cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
1,4-Dihydroxy-5,8-bis(2-phenylethylamino)anthraquinone can be compared with other anthraquinone derivatives:
Similar Compounds: Examples include 1,4-dihydroxyanthraquinone (quinizarin), 1,8-dihydroxyanthraquinone (dantron), and 1,5-dihydroxyanthraquinone (anthrarufin).
Uniqueness: The presence of phenylethylamino groups distinguishes it from other anthraquinones, imparting unique biological activities and potential therapeutic applications. Its ability to target multiple cellular pathways makes it a promising candidate for further research and development.
Propiedades
Número CAS |
69657-89-2 |
|---|---|
Fórmula molecular |
C30H26N2O4 |
Peso molecular |
478.5 g/mol |
Nombre IUPAC |
1,4-dihydroxy-5,8-bis(2-phenylethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C30H26N2O4/c33-23-13-14-24(34)28-27(23)29(35)25-21(31-17-15-19-7-3-1-4-8-19)11-12-22(26(25)30(28)36)32-18-16-20-9-5-2-6-10-20/h1-14,31-34H,15-18H2 |
Clave InChI |
IKXIPGSVTFBDTC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCNC2=C3C(=C(C=C2)NCCC4=CC=CC=C4)C(=O)C5=C(C=CC(=C5C3=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


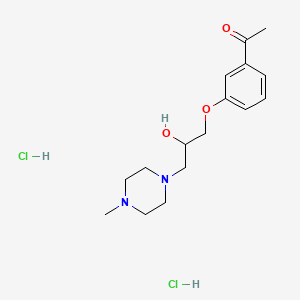

![Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]-](/img/structure/B13777054.png)
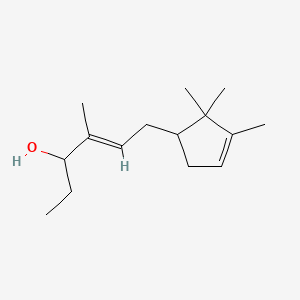

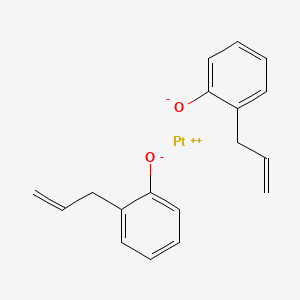
![1H-Xantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 2-(2-hydroxypropyl)-9-methoxy-](/img/structure/B13777077.png)
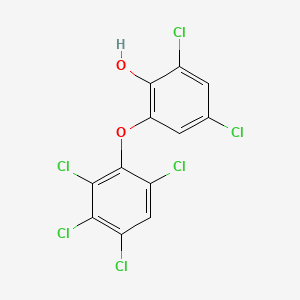
![11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione](/img/structure/B13777096.png)
